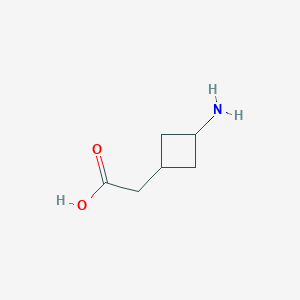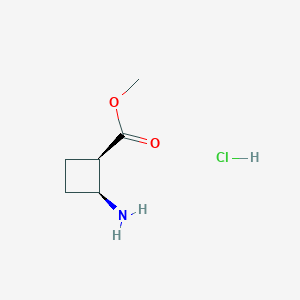
Methyl 5-fluoro-7-azaindole-3-carboxylate
Descripción general
Descripción
Methyl 5-fluoro-7-azaindole-3-carboxylate is a chemical compound with the molecular formula C₉H₇FN₂O₂ . It belongs to the class of azaindoles , which are heterocyclic compounds containing an indole ring where one or more carbon atoms are replaced by nitrogen atoms. This specific derivative incorporates a fluorine atom at position 5 and a carboxylate group at position 3 of the azaindole ring.
Synthesis Analysis
The synthesis of Methyl 5-fluoro-7-azaindole-3-carboxylate involves several steps. While I don’t have access to specific papers, the general synthetic route may include fluorination of a suitable precursor followed by carboxylation. Researchers have explored various methods to achieve this transformation, including transition-metal-catalyzed reactions and direct fluorination strategies.
Molecular Structure Analysis
The compound’s molecular structure consists of an indole ring (a six-membered aromatic ring fused to a five-membered nitrogen-containing ring) with a fluorine substituent at position 5 and a carboxylate group at position 3. The precise arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software.
Chemical Reactions Analysis
Methyl 5-fluoro-7-azaindole-3-carboxylate can participate in various chemical reactions, including:
- Hydrolysis : The carboxylate group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acid and alcohol.
- Substitution Reactions : The fluorine atom at position 5 can be replaced by other nucleophiles, leading to diverse derivatives.
- Transition-Metal-Catalyzed Transformations : Researchers have explored cross-coupling reactions to functionalize the azaindole scaffold.
Physical And Chemical Properties Analysis
- Physical State : Methyl 5-fluoro-7-azaindole-3-carboxylate is likely a solid at room temperature.
- Melting Point : Experimental data would provide the exact melting point.
- Solubility : It may exhibit solubility in organic solvents.
- Stability : Stability under various conditions (light, temperature, etc.) should be investigated.
Aplicaciones Científicas De Investigación
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), have been extensively studied for their application in cancer treatment. The research highlights the significance of these compounds in the synthesis and metabolic pathways of 5-FU, a cornerstone in chemotherapy for various solid tumors. Innovations in the chemistry of fluorinated pyrimidines contribute to the precision medicine approach, enabling the tailored use of these compounds based on individual patient profiles and cancer types. The synthesis techniques, including those incorporating stable and radioactive isotopes, provide insights into the drug's metabolism and biodistribution, crucial for optimizing therapeutic outcomes (Gmeiner, 2020).
Safety And Hazards
- Toxicity : Assessments of acute and chronic toxicity are essential.
- Handling Precautions : Researchers should follow standard laboratory safety protocols.
- Environmental Impact : Consider its potential impact on the environment.
Direcciones Futuras
- Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency and selectivity.
- Drug Development : Explore its therapeutic potential, especially in kinase-related diseases.
- Computational Studies : Conduct molecular docking and dynamics simulations to understand binding interactions.
Propiedades
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFAOMSNGRJZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205696 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate | |
CAS RN |
1190314-69-2 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2,6-Dichloro-2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1403212.png)



![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)


![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)